molecular formula C13H26N2O B1486480 N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine CAS No. 1021069-68-0

N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine

Cat. No. B1486480
CAS RN: 1021069-68-0
M. Wt: 226.36 g/mol
InChI Key: YVMJJSXZMOPFPI-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'OPP' and is synthesized using specific methods.

Scientific Research Applications

Pharmacological Research

In pharmacological contexts, compounds structurally related to "N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine" have been investigated for their potential as κ-opioid receptor (KOR) antagonists, showing potential for the treatment of depression and addiction disorders. For instance, Grimwood et al. (2011) characterized PF-04455242, a high-affinity antagonist selective for κ-opioid receptors, demonstrating its therapeutic potential in treating depression and addiction disorders by inhibiting KOR and MOR agonist-induced analgesia and displaying antidepressant-like efficacy (Grimwood et al., 2011).

Catalytic Transformations

Research on catalysis involving related compounds has shown that ceria-supported nanogold catalyzes the oxidative transformation of cyclic amines to lactams efficiently. Dairo et al. (2016) reported the synthesis of important chemical feedstocks, such as 2-pyrrolidone and 2-piperidone, from pyrrolidine and piperidine respectively, highlighting the significance of such transformations in producing key chemical intermediates (Dairo et al., 2016).

Synthetic Chemistry

In the realm of synthetic chemistry, compounds with similar structures have been utilized in the synthesis of various heterocyclic compounds. For instance, Soldatenkov et al. (1997) explored the oxidation reactions of azines to synthesize 4-paracyclophanyl substituted γ-piperidols and their dehydration to corresponding tetrahydropyridines, indicating the utility of related compounds in synthesizing complex molecules with potential pharmacological activities (Soldatenkov et al., 1997).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1-propan-2-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-11(2)15-7-5-12(6-8-15)14-10-13-4-3-9-16-13/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMJJSXZMOPFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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